3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

Catalog No.
S2850047
CAS No.
895908-94-8
M.F
C19H19N3O4
M. Wt
353.378
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido...

CAS Number

895908-94-8

Product Name

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

IUPAC Name

3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid

Molecular Formula

C19H19N3O4

Molecular Weight

353.378

InChI

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25)

InChI Key

ONHACSZYTRSPKH-UHFFFAOYSA-N

SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O

solubility

not available

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid is a complex organic compound with the molecular formula C19H19N3O4C_{19}H_{19}N_{3}O_{4} and a molecular weight of approximately 353.4 g/mol. This compound features a unique structure characterized by a benzoic acid moiety linked to a nitrogen-containing heterocyclic system. The presence of an 8-oxo group and the tetrahydro structure contribute to its potential biological activity and chemical reactivity. The IUPAC name for this compound is 4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid .

Typical of both carboxylic acids and amides due to its functional groups. Key reactions include:

  • Acid-base reactions: The carboxylic acid group can donate a proton, making it reactive in neutralization reactions.
  • Amide formation: The amino group can react with other carboxylic acids or derivatives to form amides.
  • Reduction reactions: The 8-oxo group may undergo reduction under certain conditions, potentially altering the compound's biological activity.

These reactions highlight its versatility as a chemical entity in synthetic organic chemistry.

Research indicates that compounds related to 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid exhibit significant biological activities. Specifically:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains and biofilms, particularly those associated with Pseudomonas species .
  • Antioxidant activity: The structural features of this compound may contribute to its ability to scavenge free radicals and mitigate oxidative stress.
  • Potential anticancer effects: Some derivatives have been studied for their cytotoxicity against cancer cell lines, suggesting a role in cancer therapeutics.

The synthesis of 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid can be approached through several methods:

  • Multi-step synthesis: Starting from readily available precursors such as 4-amino benzoic acid and 8-oxo intermediates. This involves coupling reactions followed by functional group modifications.
  • Refluxing techniques: Utilizing solvents like methanol or ethanol under reflux conditions to facilitate the formation of the desired product from simpler starting materials.
  • Use of coupling agents: Employing agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amide bond formation between the amino and carboxylic acid functionalities.

The potential applications of this compound are diverse:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to understand specific cellular mechanisms.
  • Research reagent: It can be utilized in various biochemical assays due to its reactivity and ability to form stable complexes with biomolecules.

Interaction studies involving 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid focus on its binding affinities with biological targets:

  • Protein-ligand interactions: Investigations into how this compound interacts with specific proteins could reveal insights into its mechanism of action.
  • Biofilm disruption studies: Research has shown that similar compounds can interfere with quorum sensing in bacterial biofilms, making them potential candidates for biofilm control strategies .

Several compounds share structural similarities with 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid. These include:

Compound NameMolecular FormulaUnique Features
4-{[(8-Oxo-1,5,6,8-tetrahydro...C19H19N3O4Contains similar diazocin structure; potential antimicrobial activity
8-Oxoquinoline derivativesC9H7NOKnown for their chelating properties; used in medicinal chemistry
Para-Aminobenzoic AcidC7H7NO2Simple structure; known for its role in folate synthesis

These compounds are unique in their own right but share functional groups that may contribute to similar biological activities or chemical reactivities.

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Dates

Last modified: 04-15-2024

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